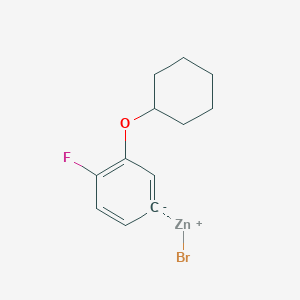
3-Cyclohexyloxy-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyloxy-4-fluorophenylzinc bromide typically involves the reaction of 3-cyclohexyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
3-Cyclohexyloxy-4-fluorophenyl bromide+Zn→3-Cyclohexyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials. The product is then purified and concentrated to achieve the desired 0.50 M concentration in THF.
化学反応の分析
Types of Reactions
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature can vary from room temperature to slightly elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used
科学的研究の応用
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for research purposes.
作用機序
The mechanism of action of 3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
類似化合物との比較
Similar Compounds
4-TRIFLUOROMETHYLPHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions.
4-METHOXYPHENYLMAGNESIUM BROMIDE: Used in Grignard reactions for the formation of carbon-carbon bonds.
PHENYLMAGNESIUM BROMIDE: A widely used Grignard reagent in organic synthesis.
Uniqueness
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions offers advantages in terms of yield and reaction conditions compared to similar compounds.
特性
分子式 |
C12H14BrFOZn |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
bromozinc(1+);1-cyclohexyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;;/h4,8-10H,1-3,6-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
GXHUCMNQXZPFMQ-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


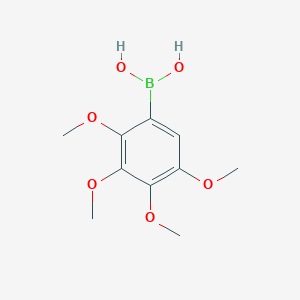

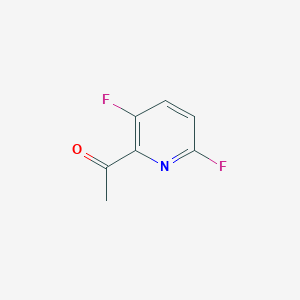
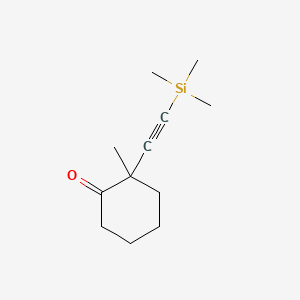
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
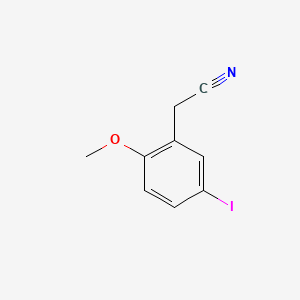
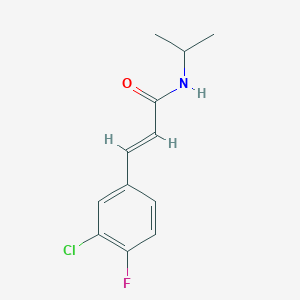
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
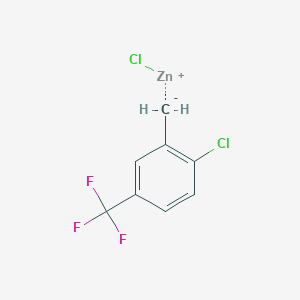
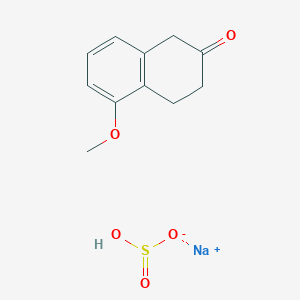

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
